3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system with an iodine substituent at the 3-position. Its molecular formula is C₆H₄IN₃, and it has garnered significant attention in medicinal chemistry due to its potential as a precursor for various bioactive molecules. This compound is particularly notable for its applications in cancer research, where derivatives have been synthesized and evaluated for their biological activities, including the inhibition of specific protein targets involved in cancer progression .
3-Iodo-1H-pyrazolo[4,3-b]pyridine falls under the category of pyrazolo[4,3-b]pyridines, which are extensively studied in biomedical research. The compound has been referenced in over 5,500 scientific publications, including approximately 2,400 patents. Its classification as a heterocyclic compound positions it within a group of compounds known for diverse biological activities, particularly in cancer therapy and metabolic research .
The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 1H-pyrazolo[4,3-b]pyridine. A common method employs iodine in a solvent such as dimethylformamide (DMF) under basic conditions. The reaction can be summarized as follows:
This method has shown high yields, typically around 87.5% for the final product .
The synthesis process involves careful control of reaction conditions to ensure optimal yields and purity of the desired compound. The use of DMF as a solvent is advantageous due to its ability to dissolve both reactants and facilitate the iodination process.
3-Iodo-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions due to the presence of the iodine atom, which enhances its reactivity. Notable reactions include:
These reactions are pivotal in developing derivatives that exhibit enhanced biological activity or specificity towards certain targets.
The mechanism by which 3-Iodo-1H-pyrazolo[4,3-b]pyridine exerts its biological effects involves interaction with specific protein targets within cells. Studies have indicated that derivatives can selectively inhibit enzymes and receptors critical for cancer cell proliferation and survival. For instance:
The applications of 3-Iodo-1H-pyrazolo[4,3-b]pyridine span several scientific fields:
The iodine atom at the C3 position of 3-Iodo-1H-pyrazolo[4,3-b]pyridine (CAS: 633328-40-2) enables diverse transition metal-catalyzed cross-coupling reactions, facilitating precise C-C and C-heteroatom bond formation. These transformations leverage the compound’s inherent reactivity as a versatile synthetic building block for complex heterocyclic architectures .
Palladium-catalyzed Suzuki-Miyaura coupling efficiently replaces the iodine substituent with aryl or heteroaryl boronic acids, generating biaryl-functionalized pyrazolopyridines. This reaction proceeds under mild conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, carbonate base, in toluene/ethanol or dioxane/water mixtures at 80–100°C). Electron-rich and electron-deficient boronic acids typically yield products in 75–92% isolated yields after 12–24 hours. The reaction’s robustness enables the installation of pharmacophores like morpholine-substituted phenyl groups for kinase inhibitor synthesis [3] [9].
Table 1: Suzuki-Miyaura Coupling Examples with 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Arylboronic Acid Substituent | Catalyst System | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-Morpholinophenyl | Pd(dppf)Cl₂, K₂CO₃ | 18 | 88 |
3-Carbomethoxyphenyl | Pd(PPh₃)₄, Na₂CO₃ | 12 | 85 |
4-Fluorophenyl | Pd(OAc)₂, SPhos | 24 | 78 |
2-Thienyl | Pd(PPh₃)₄, K₂CO₃ | 15 | 82 |
Heck reactions with electron-deficient alkenes (e.g., acrylates, styrenes) afford alkenylated derivatives regioselectively. Optimized conditions utilize Pd(OAc)₂ (5 mol%) with tri-o-tolylphosphine (P(o-Tol)₃, 10 mol%) in DMF at 120°C, with triethylamine as a base. Methyl acrylate couples efficiently (86% yield), while styrene derivatives require longer reaction times (24–36 hours) for moderate yields (65–75%). The stereoselectivity favors (E)-isomers (>95:5) due to steric constraints during β-hydride elimination [4].
Stille couplings with organotin reagents (e.g., vinyltributyltin, aryltrimethylstannanes) proceed efficiently using Pd(PPh₃)₂Cl₂ in toluene at 100°C, yielding vinyl- or aryl-substituted products (70–85%). Sonogashira couplings with terminal alkynes employ catalytic Pd/Cu systems (e.g., PdCl₂(PPh₃)₂/CuI) in diisopropylamine at 60–80°C, producing alkynylated pyrazolopyridines (80–90% yield). These reactions tolerate diverse functional groups, including alcohols, esters, and protected amines, enabling access to conjugated systems for materials science applications [9].
Regioselective C3 iodination of 1H-pyrazolo[4,3-b]pyridine scaffolds employs NIS in polar aprotic solvents (e.g., DMF, DMSO). The reaction proceeds at room temperature (2–4 hours) to furnish 3-Iodo-1H-pyrazolo[4,3-b]pyridine in 85–90% yield. Alternative methods using I₂/KOH in DMF provide comparable yields (87.5%) but require stoichiometric base [6]. Solvent polarity critically influences regioselectivity: DMF favors C3 substitution, while ethereal solvents (e.g., dioxane) suppress dihalogenation [6]. The iodine atom participates in halogen bonding (C-I⋯N, 3.01 Å) and π-π stacking (interplanar distance: 3.29–3.34 Å), influencing crystal packing [6].
Table 2: Comparison of Iodination Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
NIS/DMF | RT, 2–4 h | 85–90 | C3 exclusive |
I₂/KOH/DMF | RT, 2 h | 87.5 | C3 exclusive |
Iododediazoniation | -5°C, NaNO₂/HCl, then KI | 57–81 | C3 selective |
N1 protection is essential for site-selective C5 halogenation. Para-methoxybenzyl (PMB) protection using PMB-Cl/NaH in DMF affords N1-PMB derivatives quantitatively. Subsequent electrophilic iodination or bromination at C5 proceeds efficiently with NIS or NBS in acetonitrile (70–80% yield). Trifluoroacetic acid (TFA) or conc. H₂SO₄ cleaves the PMB group at 60°C (2–4 hours), restoring the N-H functionality without affecting the C3/C5 halogens [3] [4]. This strategy enables sequential functionalization: C3 iodination followed by C5 bromination yields 3,5-dihalogenated scaffolds for differential cross-coupling .
Palladium-catalyzed Buchwald-Hartwig amination installs aryl or alkylamino groups at C3, replacing iodine. Using XPhos or DavePhos ligands with Pd₂(dba)₃, primary and secondary amines couple efficiently in toluene at 90–110°C. Aniline derivatives provide higher yields (85–92%) than sterically hindered amines (70–75%). In TRK inhibitor synthesis, this method introduces meta-aminobenzoate esters as key intermediates, which undergo subsequent hydrolysis and amidation to afford pharmacologically active compounds [3] [4].
Miyaura borylation generates boronate ester intermediates from 3-Iodo-1H-pyrazolo[4,3-b]pyridine, enabling iterative cross-coupling. Using Pd(dppf)Cl₂ with bis(pinacolato)diboron (B₂pin₂) and KOAc in dioxane (90°C, 12 hours), the reaction affords the corresponding pinacol boronate ester in 75–85% yield. This intermediate participates in one-pot Suzuki couplings without purification, streamlining access to unsymmetrical biaryls. Solvent choice is critical: DMF enhances boronate stability, while ethereal solvents minimize protodeboronation [3] [4].
Table 3: Protection Strategies for Sequential Functionalization
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|
p-Methoxybenzyl | PMB-Cl, NaH, DMF | TFA, 25°C, 2 h | Stable to NIS, NBS |
Benzyl | BnBr, K₂CO₃, DMF | H₂/Pd-C, MeOH | Limited stability to NBS |
SEM | SEM-Cl, iPr₂NEt | TBAF, THF | Compatible with borylation |
Comprehensive Compound Index
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: